

Nirogacestat pharmacophore 3D structure binding site

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Compound Focus: Nirogacestat

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Pharmacophore and 3D Binding Site

The pharmacophore of **nirogacestat** is defined by its specific three-dimensional arrangement that allows it to bind reversibly and non-competitively to the **presenilin 1 (PSEN1) catalytic subunit of gamma-secretase** [1] [2]. Cryogenic electron microscopy (cryo-EM) studies have visualized this interaction in atomic detail [1].

Key Molecular Interactions within the Binding Site [1]:

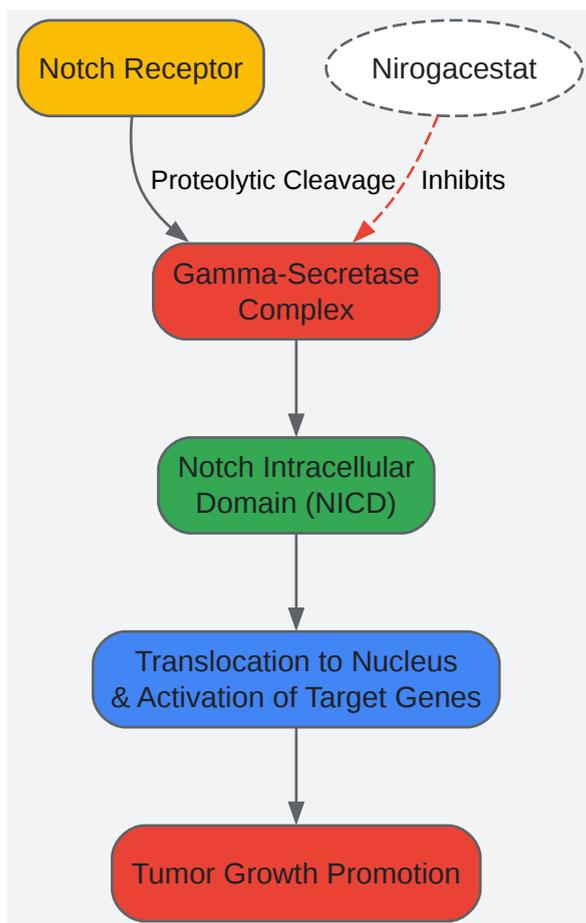
Interaction Feature	Description
Binding Location	Gamma-secretase presenilin 1 (PSEN1) subunit
Key Hydrogen Bonds	Two from lysine (Lys380) and two from leucine (Leu432) in the PSEN1 amino acid sequence
Stereochemistry	(S)-stereochemistry is specified in the chemical name and structure [1] [3]
Structural Alignment	Aligns with the enzyme's β -sheet, selectively obstructing the site of Notch cleavage

Interaction Feature	Description
Shared Pharmacophore	Consistent 3D arrangement with other gamma-secretase inhibitors (e.g., Leucine342 interaction)

This binding mode sterically blocks the substrate cleavage site, preventing the proteolytic activation of Notch receptors, a pathway critical for the growth of desmoid tumors [1] [4].

Mechanism of Action and Signaling Pathway

Nirogacestat's primary mechanism is the inhibition of gamma-secretase-mediated Notch signaling. The diagram below illustrates this pathway and the drug's intervention point.



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Nirogacestat inhibits gamma-secretase, blocking Notch activation and downstream tumor growth signals.

Experimental Protocols for Structure Determination

The elucidation of **nirogacestat**'s binding site relied on several key biophysical techniques.

- **Cryogenic Electron Microscopy (Cryo-EM):** The primary method for determining the atomic-level 3D structure of **nirogacestat** bound to the human gamma-secretase complex [1]. This technique involves flash-freezing the protein-ligand complex in vitreous ice and using electron microscopy to capture multiple 2D images, which are then computationally reconstructed into a high-resolution 3D model [5].
- **Protein Data Bank (PDB) Analysis:** The structural data is publicly available in the PDB under **ligand code O6U** [1] [2]. Researchers can access this entry to visualize the binding pose, measure interaction distances, and analyze the atomic contacts.
- **In Silico Modeling:** Computational methods, including pharmacophore modeling and molecular dynamics simulations, were used to analyze the binding cavity occupation and predict the effect of structural modifications, such as the enhanced binding affinity observed with a trifluoropropyl group substitution [1].

Comparative Analysis with Other Gamma-Secretase Inhibitors

Nirogacestat's pharmacophore shares features with other inhibitors like crenigacestat, particularly the hydrogen bond interaction with Leucine342 in PSEN1 [1]. The table below compares its inhibitory profile.

Quantitative Inhibitory Profile (IC₅₀) of Nirogacestat [1]:

Target	IC ₅₀ (nM)
Gamma-secretase (cell-free assay)	1.2 - 6.2
Notch1 NICD	30.6
Notch2 NICD	27.8

Target	IC ₅₀ (nM)
Notch3 NICD	11.5
Notch4 NICD	42.6
Amyloid β -40 (APP)	25.8

Applications in Drug Discovery and Development

The detailed structural knowledge of **nirogacestat**'s binding site enables several advanced drug discovery applications.

- **Structure-Guided Drug Discovery (SGDD):** The publicly available PDB structure (O6U) was crucial for the discovery and development of **nirogacestat**, a common factor in over 80% of new small-molecule anticancer drugs approved from 2019-2023 [5].
- **Lead Optimization:** The 3D structure allows medicinal chemists to design and synthesize analogs to improve drug properties. For example, substituting the propyl group with a trifluoropropyl group was shown to enhance binding-pocket occupation and inhibition potency [1].
- **Understanding Selectivity:** The binding site details help explain the drug's selectivity profile, differentiating its effects on Notch cleavage versus other gamma-secretase substrates like Amyloid Precursor Protein (APP) [1].

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References

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